N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazole derivatives are a broad class of heterocyclic compounds known for their diverse biological activities and are often explored in medicinal chemistry for potential therapeutic applications. []
While there are no dedicated studies focusing solely on the synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide, it is likely synthesized through a multistep process involving the formation of the thiazole ring and subsequent modifications to introduce the cyclohexanecarboxamide and dimethoxyphenyl substituents. Similar compounds, like the structurally related (2S)-2-benzyl-3-[[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine amide (A-72517), have been synthesized using multistep reactions. []
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide is reported to act as a metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator. [] Positive allosteric modulators enhance the activity of their target receptors without directly activating them. In the case of mGlu4, activation leads to a reduction in glutamate release. []
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide, specifically ADX88178, has been investigated as a potential therapeutic agent for L-DOPA-induced dyskinesia in Parkinson's disease. [] This application stems from its ability to modulate mGlu4 receptors and potentially reduce excessive glutamate transmission, which is thought to contribute to dyskinesia. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9